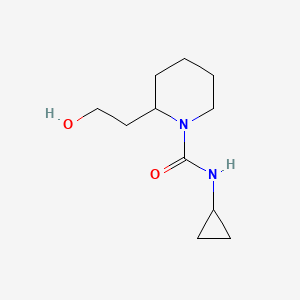![molecular formula C15H20N2O3 B7556194 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid, also known as PAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. Its ability to modulate the activity of certain neurotransmitters has made it a promising candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to have potential applications in the field of drug discovery, as it can be used to screen for compounds that interact with specific receptors.
Mecanismo De Acción
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid acts as a modulator of the activity of certain neurotransmitters, including dopamine and serotonin. It has been found to bind to specific receptors in the brain, leading to changes in the activity of these neurotransmitters. This mechanism of action has been found to be responsible for many of the physiological and biochemical effects of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid.
Biochemical and Physiological Effects:
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperactivity. Additionally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to increase the release of dopamine and other neurotransmitters in the brain. These effects suggest that 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid may have potential applications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid in lab experiments is its ability to modulate the activity of specific neurotransmitters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of using 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid is that its effects can be dose-dependent, making it difficult to control the exact level of activity of the neurotransmitters being studied.
Direcciones Futuras
There are many potential future directions for research on 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid. One area of interest is the development of more selective 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid analogs that can target specific receptors in the brain. Additionally, further studies are needed to explore the potential therapeutic applications of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid in the treatment of various neurological disorders. Finally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid could be used as a tool to study the role of neurotransmitters in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
Métodos De Síntesis
The synthesis of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid involves the reaction of 2-acetyl-3-pyridinecarboxylic acid with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been found to be efficient and reproducible, making 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid readily available for scientific research.
Propiedades
IUPAC Name |
3-[1-(2-pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(10-12-4-3-8-16-11-12)17-9-2-1-5-13(17)6-7-15(19)20/h3-4,8,11,13H,1-2,5-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVVGHRRHZJISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556121.png)


![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)


